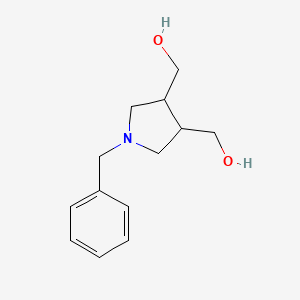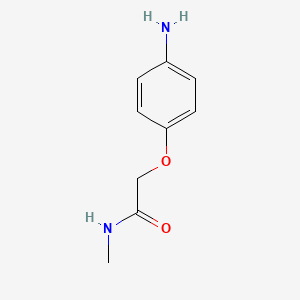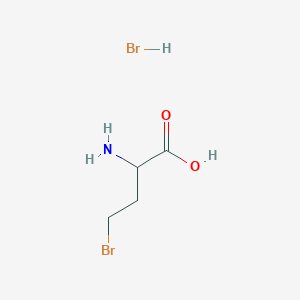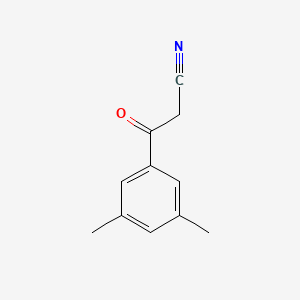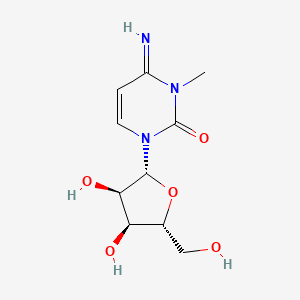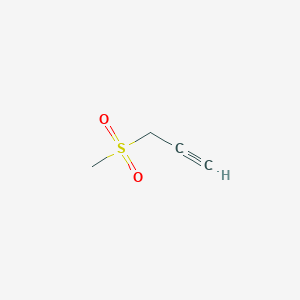
2-Bromo-4-methyl-nicotinic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methyl-nicotinic acid ethyl ester, also known as BMNE, is an organic compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is a derivative of nicotinic acid, which is a natural product found in many plants and animals. BMNE has been found to have a wide range of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. In addition, it has been used in laboratory experiments to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of certain compounds.
Aplicaciones Científicas De Investigación
Role in Lipid Metabolism and Cardiovascular Health
Nicotinic acid, a related compound to 2-Bromo-4-methyl-nicotinic acid ethyl ester, is renowned for its potent lipid-modifying effects, being the most effective clinical treatment for elevating HDL cholesterol while lowering LDL and VLDL cholesterol levels. This inverse relationship between coronary heart disease risk and HDL cholesterol at all LDL levels underscores the therapeutic potential of nicotinic acid derivatives. The identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid sheds light on its mechanism for favorably altering the lipoprotein profile. Additionally, emerging evidence points to nonlipid-mediated anti-inflammatory effects of nicotinic acid, such as enhancing adiponectin secretion, which plays a novel atheroprotective role (Digby, Lee, & Choudhury, 2009).
Applications in Dyslipidemia Treatment
Prolonged-release formulations of nicotinic acid have been developed to reduce the vasodilatory flushing associated with immediate-release forms and minimize hepatotoxicity seen in older formulations. These formulations retain efficacy in modifying lipid profiles and are well-tolerated, making them a useful adjunct in treating dyslipidemia, especially when lipid goals are not met with statin monotherapy. Moreover, they have been shown to slow atherosclerotic progression and potentially induce regression of atherosclerosis in patients on stable statin therapy, highlighting their utility in managing atherogenic dyslipidemia commonly associated with type 2 diabetes mellitus and the metabolic syndrome (McCormack & Keating, 2005).
Potential in Anticancer Research
Nicotinic acid derivatives are gaining importance in anticancer research due to their wide range of biological properties. Considerable work has been done in synthesizing and investigating the anticancer potential of these derivatives, pointing to their significant role in developing efficient anticancer drugs. This highlights the importance of further research in exploring the anticancer applications of compounds like this compound and its analogs (Jain, Utreja, Kaur, & Jain, 2020).
Mecanismo De Acción
Target of Action
It’s worth noting that this compound is often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst .
Análisis Bioquímico
Biochemical Properties
2-Bromo-4-methyl-nicotinic acid ethyl ester plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with nicotinic acid receptors, which are involved in various metabolic pathways. The nature of these interactions includes binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound can inhibit certain enzymes involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), thereby affecting cellular metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation. Additionally, this compound can alter cellular metabolism by affecting the production of key metabolites such as ATP and NADH .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to nicotinic acid receptors and other proteins, leading to changes in their conformation and activity. This compound can also inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects such as enhanced metabolic activity and improved cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for the synthesis of NAD+. These interactions can affect metabolic flux and the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via nicotinic acid transporters and subsequently distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function, as it may interact with different biomolecules in specific cellular regions .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
ethyl 2-bromo-4-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-6(2)4-5-11-8(7)10/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACPMMXAXKJTNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555565 |
Source


|
| Record name | Ethyl 2-bromo-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-17-0 |
Source


|
| Record name | Ethyl 2-bromo-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
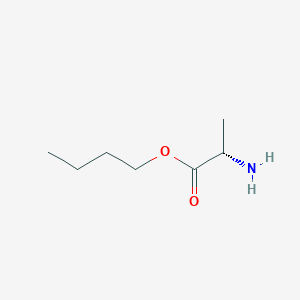
![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)
